molecular formula C18H22N2S B11806594 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline

Katalognummer: B11806594
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: FPTSQDVDOASCNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline is a complex organic compound that features a unique combination of functional groups, including a tert-butylthio group, a methylpyridinyl group, and an indoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline typically involves multi-step organic reactions. One common approach is to start with the indoline core and introduce the tert-butylthio and methylpyridinyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridinyl or indoline rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Wissenschaftliche Forschungsanwendungen

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with its target, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl-substituted indoles: These compounds share the indole core and tert-butyl group but differ in other substituents.

    Methylpyridinyl derivatives: Compounds with a methylpyridinyl group but different core structures.

Uniqueness

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C18H22N2S

Molekulargewicht

298.4 g/mol

IUPAC-Name

1-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)-2,3-dihydroindole

InChI

InChI=1S/C18H22N2S/c1-13-16(21-18(2,3)4)9-10-17(19-13)20-12-11-14-7-5-6-8-15(14)20/h5-10H,11-12H2,1-4H3

InChI-Schlüssel

FPTSQDVDOASCNI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)SC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.